1-(4-Methylbenzyl)piperazine
Description
1-(4-Methylbenzyl)piperazine is a piperazine derivative with the molecular formula C₁₂H₁₈N₂ and an average molecular mass of 190.290 g/mol . Structurally, it consists of a piperazine ring substituted with a 4-methylbenzyl group. This compound is part of a broader class of arylpiperazines, which are known for their diverse pharmacological activities, including interactions with serotonin (5-HT) receptors, dopamine transporters, and adrenoceptors.
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-11-2-4-12(5-3-11)10-14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAXUUAJNMDESG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60945847 | |
| Record name | 1-[(4-Methylphenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23173-57-1 | |
| Record name | 1-[(4-Methylphenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Methylbenzyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions and Solvent Systems
In a representative procedure, piperazine is dissolved in a polar aprotic solvent such as dichloromethane or methanol. A stoichiometric equivalent of 4-methylbenzyl chloride or bromide is added dropwise under inert conditions. To mitigate side reactions such as over-alkylation, a base like sodium carbonate or triethylamine is introduced to neutralize the hydrogen halide byproduct. The reaction mixture is stirred at room temperature or under mild reflux (40–60°C) for 6–12 hours.
For instance, a study utilizing methanol as the solvent reported a yield of 70–95% for analogous piperazine derivatives. The choice of solvent significantly impacts reaction efficiency: methanol facilitates better solubility of reactants, while dichloromethane minimizes unwanted solvolysis.
Catalysts and Optimization
Recent advancements have explored the use of phase-transfer catalysts, such as tetrabutylammonium bromide, to enhance reaction rates. These catalysts improve the interfacial interaction between the aqueous and organic phases, particularly in biphasic systems. Optimization studies indicate that molar ratios of piperazine to 4-methylbenzyl halide exceeding 1:1.2 reduce di-alkylation byproducts. Post-reaction workup typically involves filtration to remove insoluble salts, followed by solvent evaporation and recrystallization from isopropanol or hexanes.
Reductive Amination Approaches
Reductive amination offers an alternative route to MBZP, particularly when starting from 4-methylbenzaldehyde and piperazine. This method involves the formation of an imine intermediate, which is subsequently reduced to the corresponding amine.
Hydrogenation Conditions
In a protocol adapted from catalytic hydrogenation techniques, 4-methylbenzaldehyde and piperazine are combined in methanol with a palladium-on-carbon (Pd/C) catalyst. The mixture is subjected to hydrogen gas at 60–130°C and 3–5 bar pressure. The reaction achieves completion within 4–6 hours, yielding MBZP with minimal residual aldehyde.
A key advantage of this method is its compatibility with methanol as the primary solvent, which simplifies product isolation. However, the requirement for high-pressure equipment limits its scalability compared to alkylation methods.
Solid-Phase Synthesis Techniques
Solid-phase synthesis has emerged as a viable strategy for producing MBZP in high purity, particularly for pharmaceutical applications. This approach immobilizes piperazine on a resin, enabling stepwise functionalization and simplified purification.
Resin Functionalization and Cleavage
Piperazine is anchored to a Wang resin via its secondary amine group using a linker such as hydroxymethylphenoxyacetic acid (HMPA). The immobilized piperazine is then treated with 4-methylbenzyl bromide in dimethylformamide (DMF) at 50°C for 24 hours. After washing to remove unreacted reagents, the product is cleaved from the resin using trifluoroacetic acid (TFA). This method achieves yields exceeding 80% with >95% purity, as confirmed by HPLC analysis.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the three primary methods:
| Method | Yield | Purity | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Alkylation | 70–95% | 90–98% | 6–12 hours | Scalability, low cost |
| Reductive Amination | 60–75% | 85–92% | 4–6 hours | High selectivity |
| Solid-Phase Synthesis | 80–90% | >95% | 24 hours | High purity, minimal byproducts |
Alkylation remains the preferred industrial-scale method due to its cost-effectiveness and straightforward setup. In contrast, solid-phase synthesis is favored for small-scale, high-purity applications, such as drug discovery .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylbenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemical Properties and Stability
1-(4-Methylbenzyl)piperazine has a molecular formula of and a molecular weight of 190.29 g/mol. It exhibits a melting point range of 37°C to 41°C and is classified as a weak base due to the nitrogen atoms in its piperazine ring . Studies have shown that MBZP demonstrates significant stability in human blood, retaining over 70% of its concentration after 12 months under various storage conditions, making it a reliable candidate for further research .
Antimicrobial Activity
Research indicates that MBZP possesses notable antimicrobial properties. It has been predicted to inhibit Bacillus cereus, a common pathogenic bacterium, due to its unique chemical structure. The compound's interactions with specific protein sites enhance its potential as an antibacterial agent .
Anticancer Properties
MBZP derivatives have shown promise in cancer research. For instance, compounds derived from piperazine structures have been evaluated for their cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that certain piperazine benzimidazole derivatives exhibited significant reductions in cell migration and increased cytotoxicity compared to standard treatments like albendazole .
Neuropharmacological Effects
The compound also plays a role in neuropharmacology. Studies on similar piperazine derivatives have indicated potential effects on memory acquisition and consolidation in animal models, suggesting that MBZP may influence cognitive functions .
Synthesis of Bioactive Compounds
MBZP serves as a synthetic intermediate in the production of several bioactive compounds:
- 3-Desmethyl 4-Methyl Meclizine Dihydrochloride : This metabolite of Meclizine is utilized as an antiemetic agent .
- Inhibitors of Acetylcholinesterase (AChE) : These inhibitors are crucial in treating conditions like Alzheimer's disease by preventing the breakdown of acetylcholine, thereby enhancing neurotransmission .
Agricultural Applications
The incorporation of piperazine structures into agrochemical formulations has led to the development of new fungicides. Research has shown that modified piperazine derivatives exhibit enhanced fungicidal activity against soil-borne phytopathogens, which could pave the way for eco-friendly agricultural practices .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzyl)piperazine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to enhanced neurotransmission. This mechanism is particularly relevant in the treatment of conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Piperazine derivatives vary in their aromatic substituents, which critically influence receptor selectivity and biological activity. Key structural analogs include:
| Compound | Substituent Position & Group | Key Structural Features |
|---|---|---|
| 1-(4-Methylbenzyl)piperazine | 4-methylbenzyl on N1 of piperazine | Electron-donating methyl group enhances lipophilicity |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 3-CF₃ on phenyl ring | Strong electron-withdrawing CF₃ group increases 5-HT1B selectivity |
| 1-(3-Chlorophenyl)piperazine (mCPP) | 3-Cl on phenyl ring | Moderate electron-withdrawing Cl group; dual 5-HT1B/1C activity |
| Benzylpiperazine (BZP) | Unsubstituted benzyl group | Non-selective serotonergic/dopaminergic effects |
| 1-(4-Chlorobenzhydryl)piperazine derivatives | 4-Cl on benzhydryl moiety | Bulky substituents linked to cytotoxicity in cancer cells |
Structural data sourced from .
The 4-methylbenzyl group in this compound distinguishes it from TFMPP (3-CF₃) and mCPP (3-Cl), which have electron-withdrawing substituents that enhance receptor binding specificity.
Pharmacological Comparison
Serotonin Receptor Selectivity
Piperazine derivatives exhibit subtype-specific affinity for 5-HT receptors:
- TFMPP :
- mCPP :
- This compound :
- Predicted to have lower 5-HT1B selectivity compared to TFMPP due to the absence of electron-withdrawing groups.
Adrenoceptor and Dopaminergic Activity
- BZP and TFMPP: BZP acts as a dopamine/norepinephrine reuptake inhibitor, while TFMPP lacks significant adrenoceptor activity .
- Buspirone analogs: Piperazine derivatives like gepirone show weak α1-adrenoceptor affinity but tissue-dependent intrinsic efficacy (e.g., vasoconstriction in rat aorta) .
Cytotoxicity and Therapeutic Potential
- 1-(4-Chlorobenzhydryl)piperazine derivatives :
Biological Activity
1-(4-Methylbenzyl)piperazine (MBZP) is a synthetic compound that has garnered attention for its diverse biological activities, particularly in pharmacology and toxicology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is a piperazine derivative characterized by a methylbenzyl group attached to the piperazine ring. Its chemical structure can be represented as follows:
This compound exhibits properties typical of piperazine derivatives, including potential interactions with various neurotransmitter systems.
Receptor Interactions
MBZP has been shown to interact with multiple receptors in the central nervous system, primarily affecting dopaminergic and serotonergic pathways. It exhibits affinity for:
- Dopamine D4 receptors : This interaction is significant as it may contribute to both therapeutic and adverse effects associated with dopaminergic modulation .
- Serotonin receptors : Studies indicate that MBZP increases serotonin levels, which can lead to entactogenic effects but also poses risks for serotonin syndrome at high doses .
Enzyme Inhibition
Research indicates that MBZP acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial for neurotransmitter regulation. This inhibition may enhance cholinergic signaling, potentially benefiting cognitive functions but also increasing the risk of cholinergic toxicity .
Pharmacological Studies
- Antileukemic Activity : A study explored the effects of piperazine derivatives, including MBZP, on K562 leukemic cells. The compound exhibited necroptotic cell death mechanisms, suggesting potential applications in cancer therapy .
- Toxicological Assessments : Advanced toxicological evaluations have identified low to moderate risks associated with MBZP. The compound's predicted LD50 values range significantly based on administration routes, indicating variable toxicity profiles .
- Cytotoxicity and Antidiabetic Potential : In vitro studies have demonstrated that MBZP derivatives possess low cytotoxicity while showing promise as antidiabetic agents through inhibition of key metabolic enzymes .
Study on K562 Cells
In a notable study involving K562 cells, MBZP was found to induce necroptosis via activation of specific signaling pathways without significant involvement of caspase activation. This mechanism highlights the potential for developing necroptosis-inducing agents as novel cancer therapies .
Toxicity Profile Analysis
A comprehensive analysis of MBZP's toxicity revealed that while it has a moderate safety profile in terms of acute toxicity, there are concerns regarding its effects on the cardiovascular system and potential for neurotoxicity due to its interaction with dopamine and serotonin pathways .
Data Tables
Q & A
Q. Methodological Answer :
- Raman Microspectroscopy : Optimal parameters include 20 mW laser power and 128–256 scans to resolve isomers. Multivariate analysis (PCA/LDA) differentiates structural analogs with >99% variance explained by principal components .
- NMR Spectroscopy : H-NMR distinguishes substituent positions (e.g., methyl group at δ 2.31 ppm) .
- GC-MS : Used in tandem with internal standards (e.g., p-tolylpiperazine) for quantitative analysis in complex matrices like hair samples .
Basic: How is the pharmacological activity of this compound derivatives evaluated in vitro?
Q. Methodological Answer :
- Receptor Binding Assays : For CB2 receptor antagonists (e.g., compound 25 in ), competitive binding assays using H-labeled ligands (e.g., CP-55,940) are performed. IC values are calculated via nonlinear regression .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (1–100 µM) .
- Enzyme Inhibition : Carbonic anhydrase inhibition is measured via stopped-flow CO hydration, with Ki values derived from Lineweaver-Burk plots .
Advanced: How can structural isomers of this compound be differentiated using spectroscopic data?
Methodological Answer :
Isomers (e.g., ortho vs. para substituents) are resolved via:
- Raman-PCA/LDA : For trifluoromethylphenyl-piperazine isomers, PCA reduces dimensionality, followed by LDA to separate groups. PC3 explains 99% variance for chlorophenyl analogs .
- C-NMR Chemical Shifts : Aromatic carbons show distinct shifts (e.g., 4-methylbenzyl vs. 3-methylbenzyl derivatives differ by 2–5 ppm) .
Table: Key Raman Peaks for Isomers
| Substituent Position | Raman Shift (cm) | Intensity |
|---|---|---|
| 4-Methylbenzyl | 1605, 1180 | High |
| 3-Methylbenzyl | 1580, 1220 | Moderate |
Advanced: What strategies optimize the structure-activity relationship (SAR) for this compound derivatives?
Q. Methodological Answer :
- Aromatic Substitution : Introducing electron-withdrawing groups (e.g., Cl, CF) at the phenyl ring enhances receptor affinity. For example, 4-chlorophenyl analogs show 10-fold higher CB2 binding than unsubstituted derivatives .
- Piperazine Modifications : Acylation (e.g., benzoyl groups) improves metabolic stability. Coupling reactions with benzoic acids (HBTU/TEA in DMF) yield analogs with IC values < 1 µM in kinase assays .
- Crystallography : X-ray structures (e.g., CCDC 1942579) guide steric adjustments. Disordered aroyl rings in chlorobenzoyl derivatives require occupancy refinement .
Advanced: How can contradictory data in pharmacological studies be resolved?
Q. Methodological Answer :
- Multivariate Analysis : Conflicting receptor binding data (e.g., serotonin vs. dopamine transporter affinity) are resolved using PCA to identify outlier variables .
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) reconcile discrepancies between in vitro and in silico results. For CB2 antagonists, binding poses correlate with ΔG values (±1 kcal/mol) .
- Meta-Analysis : Pooled data from heterogeneous studies (e.g., differing IC protocols) are normalized using Z-score transformations .
Advanced: What methodologies assess the metabolic stability of this compound derivatives?
Q. Methodological Answer :
- Liver Microsomal Assays : Incubate compounds with rat/human microsomes (1 mg/mL) and NADPH. Monitor degradation via HPLC at 254 nm. Half-life (t) > 60 min indicates high stability .
- CYP450 Inhibition Screening : Fluorescent probes (e.g., CYP3A4: BD-MBFC) quantify IC values. Derivatives with <50% inhibition at 10 µM are prioritized .
- Plasma Stability : Incubate in human plasma (37°C, 24 h). LC-MS/MS quantifies parent compound loss (<20% degradation preferred) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
